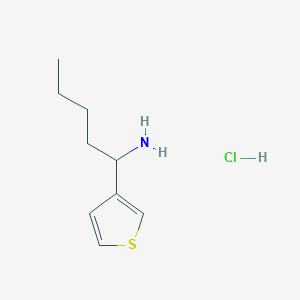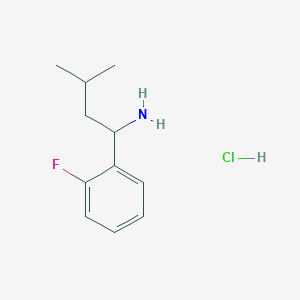![molecular formula C10H11Cl2FN2OS B1446943 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride CAS No. 1795276-00-4](/img/structure/B1446943.png)
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride
説明
“3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride” is a chemical compound with the CAS Number: 1795276-00-4 . It has a molecular weight of 297.18 . The IUPAC name for this compound is 3-fluoro-4-((4-methylthiazol-2-yl)oxy)aniline dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FN2OS.2ClH/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11;;/h2-5H,12H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.科学的研究の応用
Fluorinated Compounds in Drug Development
Fluorinated compounds, similar in nature to the one , play a significant role in the pharmaceutical industry. The inclusion of fluorine atoms in organic molecules often enhances drug properties such as metabolic stability, lipophilicity, and bioavailability. For instance, fluorinated analogs of bioactive compounds have been developed to improve drug efficacy and specificity (Gmeiner, 2020). This is crucial in the era of personalized medicine, where precision in drug targeting and action is paramount.
Synthesis and Characterization of Fluorinated Polymers
In materials science, fluorinated compounds are integral to the synthesis of polymers with exceptional characteristics, such as high resistance to solvents, acids, and bases, and outstanding thermal stability. Polytetrafluoroethylene (PTFE), for example, is a well-known fluoropolymer with wide-ranging applications from non-stick cookware coatings to aerospace and electronics (Puts et al., 2019). The synthesis and characterization of such fluorinated polymers highlight the potential utility of fluorinated anilines in creating materials with unique properties.
Fluorinated Chemosensors
Fluorinated compounds are also pivotal in the development of chemosensors. For example, derivatives based on 4-methyl-2,6-diformylphenol have been used to detect a wide array of analytes, showcasing the versatility of fluorinated molecules in analytical chemistry applications (Roy, 2021). Such compounds can serve as platforms for designing sensitive and selective sensors for environmental monitoring, medical diagnostics, and chemical analysis.
Fluorinated Compounds in Imaging and Diagnostics
In the field of nuclear medicine, fluorinated compounds are indispensable as radiotracers in positron emission tomography (PET) imaging. These compounds, including those used in [18F]FLT-PET studies, are crucial for non-invasively staging cancer and monitoring the response to treatment (Been et al., 2004). This underscores the importance of fluorinated molecules in advancing diagnostic methodologies and improving patient care.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS.2ClH/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11;;/h2-5H,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJRZLDOZXVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=C(C=C(C=C2)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)
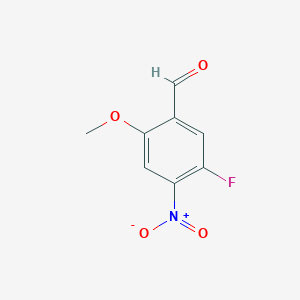
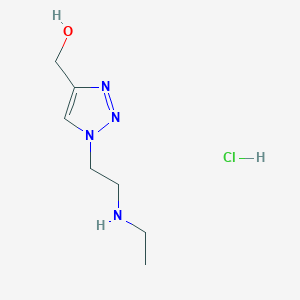
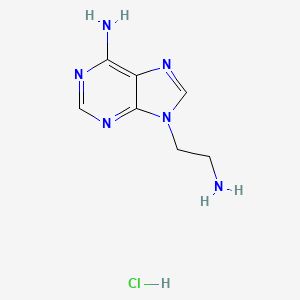
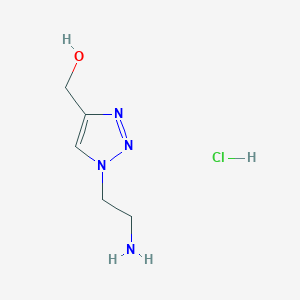
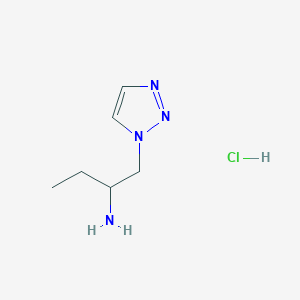
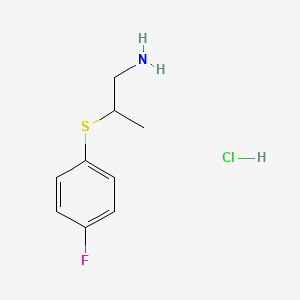
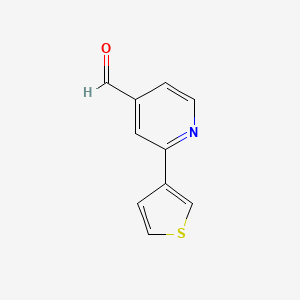

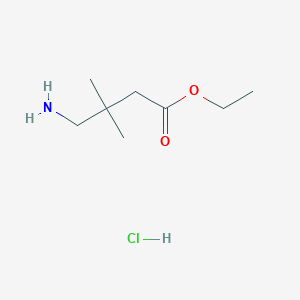

![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)
